sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide
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Overview
Description
Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide: is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable compound in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a tropine-based dicationic molten salt as an active catalyst. This environmentally friendly method allows for the synthesis of triazolopyrimidine derivatives with high yields and short reaction times . The reaction conditions often include solvent-free environments or the use of ethanol as a green solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic methods. The use of dicationic ionic liquids (DILs) has been explored for their efficiency and reusability, making them suitable for industrial applications . The process typically involves the recovery and reuse of catalysts to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazolopyrimidine derivatives. These products have been studied for their potential biological activities and therapeutic applications .
Scientific Research Applications
Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide has been extensively studied for its scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of specific enzymes and proteins, making it valuable in biochemical research.
Mechanism of Action
The mechanism of action of sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . By binding to these targets, the compound can disrupt signaling pathways and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide can be compared with other triazolopyrimidine derivatives, such as:
[1,2,4]Triazolo[4,3-a]pyrazine: Similar in structure but with different biological activities.
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with notable pharmacological properties.
[1,2,4]Triazolo[4,3-a]pyridine: Known for its antimicrobial activities.
The uniqueness of this compound lies in its specific inhibitory effects on kinases and its potential as an antitumor agent .
Properties
CAS No. |
74538-21-9 |
---|---|
Molecular Formula |
C5H3N4NaS |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
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